Colterol mesylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸可待因是一种化学化合物,以其作为短效β2肾上腺素能受体激动剂的作用而闻名。它主要用于治疗与哮喘和慢性阻塞性肺疾病 (COPD) 相关的支气管痉挛。该化合物是可待因的衍生物,而可待因本身就是一种β2肾上腺素能受体激动剂 .

准备方法

合成路线和反应条件: 盐酸可待因可以通过将可待因与甲磺酸酯化来合成。反应通常涉及使用脱水剂来促进甲磺酸酯的形成。该过程需要仔细控制温度和pH值,以确保获得所需的产品。

工业生产方法: 在工业环境中,盐酸可待因的生产涉及大规模的酯化反应。该工艺针对高产量和高纯度进行了优化,通常采用连续流动反应器和先进的纯化技术,如结晶和色谱法,以分离最终产品 .

反应类型:

氧化: 盐酸可待因可以发生氧化反应,尤其是在羟基处,导致形成酮或羧酸。

还原: 该化合物可以使用还原剂(如氢化锂铝)还原为相应的醇。

取代: 盐酸可待因可以参与亲核取代反应,其中甲磺酸酯基团被其他亲核试剂取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化锂铝或硼氢化钠等还原剂。

取代: 可以在温和条件下使用叠氮化钠或氰化钾等亲核试剂。

形成的主要产物:

氧化: 酮和羧酸。

还原: 醇。

科学研究应用

Clinical Applications

- Asthma Management

- Chronic Obstructive Pulmonary Disease (COPD)

- Exercise-Induced Bronchospasm

Efficacy Studies

A multicenter study involving 183 patients with steroid-dependent asthma compared the bronchodilator effects of nebulized this compound to isoproterenol hydrochloride. The results indicated that this compound produced comparable bronchodilation effects without significant adverse events .

Case Study Data

A retrospective study observed that 93.8% of patients using a metered-dose inhaler experienced symptom resolution or improvement after one month of treatment with this compound. Additionally, pulmonary function tests showed marked improvements post-administration .

Data Table: Comparison of Beta-2 Agonists

| Compound Name | Structure Type | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| Bitolterol Mesylate | Beta-2 adrenergic agonist | Short-acting | Yes | Rapid onset (2–5 min), converted to colterol |

| Albuterol | Beta-2 adrenergic agonist | Short-acting | No | Directly active; commonly used in inhalers |

| Salmeterol | Beta-2 adrenergic agonist | Long-acting | No | Lipophilic; designed for prolonged action |

| Formoterol | Beta-2 adrenergic agonist | Long-acting | No | Fast onset; dual mechanism (beta agonism + anti-inflammatory) |

作用机制

盐酸可待因通过与气道平滑肌细胞表面的β2肾上腺素能受体结合来发挥其作用。这种结合激活腺苷酸环化酶,导致环腺苷酸 (cAMP) 水平升高。cAMP 水平升高会导致平滑肌细胞松弛,从而使气道扩张并改善气流。该化合物对β2肾上腺素能受体的选择性使其对其他肾上腺素能受体的影响降至最低,从而降低了副作用的风险 .

类似化合物:

沙丁胺醇: 另一种用于治疗哮喘和COPD的β2肾上腺素能受体激动剂。

特布他林: 一种具有类似支气管扩张作用的β2肾上腺素能受体激动剂。

福莫特罗: 一种长效β2肾上腺素能受体激动剂,用于哮喘和COPD的维持治疗。

盐酸可待因的独特性: 盐酸可待因由于其短效性质而独一无二,使其适合用于急性支气管痉挛的治疗。与福莫特罗等长效β2激动剂不同,盐酸可待因提供快速缓解,这在哮喘发作期间至关重要。此外,其对β2肾上腺素能受体的特异性结合亲和力确保了靶向作用,副作用最小 .

相似化合物的比较

Salbutamol: Another beta-2 adrenergic receptor agonist used to treat asthma and COPD.

Terbutaline: A beta-2 adrenergic receptor agonist with similar bronchodilatory effects.

Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance therapy in asthma and COPD.

Uniqueness of Colterol Mesylate: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Unlike long-acting beta-2 agonists like formoterol, this compound provides rapid relief, which is crucial during asthma attacks. Additionally, its specific binding affinity for beta-2 adrenergic receptors ensures targeted action with minimal side effects .

生物活性

Colterol mesylate, a prodrug of colterol, is primarily recognized for its role as a β2 adrenergic receptor agonist . This compound is instrumental in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by facilitating bronchodilation. The biological activity of this compound can be understood through its pharmacological mechanisms, clinical efficacy, and safety profiles.

This compound is metabolized into its active form, colterol, via hydrolysis by esterases in the lungs. This conversion is critical for its therapeutic effects, as colterol selectively binds to β2 adrenergic receptors located in the smooth muscle of the bronchial passages. The binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP subsequently results in smooth muscle relaxation and dilation of the airways, improving airflow and alleviating symptoms associated with bronchospasm.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid onset of action (approximately 2-5 minutes) with a duration of effect lasting between 6 to 8 hours. This makes it suitable for acute management of bronchospasm. The following table summarizes key pharmacological properties:

| Compound | Mechanism of Action | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| This compound | β2 adrenergic agonist | Short (6-8 hours) | Yes | Converted to colterol for activity |

| Albuterol | β2 adrenergic agonist | Short (4-6 hours) | No | Directly active; widely used |

| Terbutaline | β2 adrenergic agonist | Intermediate (12 hours) | No | Uterine relaxant properties |

| Salmeterol | β2 adrenergic agonist | Long (12 hours) | No | Long-acting; used for maintenance therapy |

Clinical Efficacy

Several studies have assessed the clinical efficacy of this compound in patients with reversible bronchospasm. A retrospective study involving 24 patients demonstrated significant improvements in pulmonary function tests after administration. Specifically, forced expiratory volume in one second (FEV1) improved by an average of 10.9%, while forced vital capacity (FVC) increased by 12.1% after using a metered-dose inhaler containing bitolterol mesylate .

Another multicenter study compared nebulized bitolterol mesylate to isoproterenol hydrochloride in patients with steroid-dependent asthma. Results indicated that bitolterol was equally effective, providing substantial bronchodilation without adverse effects .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Notably, no serious adverse events were reported during studies involving its use . However, as with other β2 agonists, potential side effects may include tachycardia and tremors due to systemic absorption.

Case Studies

- Retrospective Study on Asthma Management : A study conducted on patients with asthma showed that 93.8% experienced symptom resolution or improvement after one month of treatment with inhaled bitolterol mesylate .

- Exercise-Induced Asthma Study : In a double-blind crossover trial involving subjects with exercise-induced asthma, bitolterol mesylate was found to significantly reduce bronchoconstriction compared to placebo and was comparable to isoproterenol .

属性

CAS 编号 |

17605-73-1 |

|---|---|

分子式 |

C13H23NO6S |

分子量 |

321.39 g/mol |

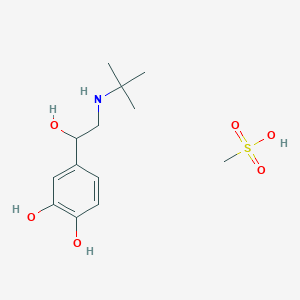

IUPAC 名称 |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;methanesulfonic acid |

InChI |

InChI=1S/C12H19NO3.CH4O3S/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,2,3,4) |

InChI 键 |

RDYNLAQMERHCLU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

规范 SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。